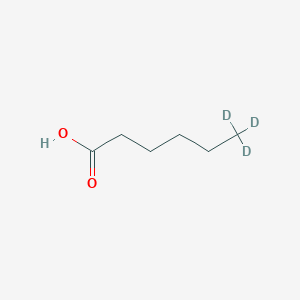

Hexanoic-6,6,6-d3 acid

Description

The Significance of Hexanoic Acid in Biological Systems and Metabolic Pathways

Hexanoic acid, also known as caproic acid, is a six-carbon, straight-chain saturated fatty acid. atamanchemicals.comnih.gov It is naturally found in various animal fats and oils and contributes to the characteristic odor of some plants and cheeses. atamanchemicals.com In biological systems, hexanoic acid and other fatty acids are fundamental components with diverse roles. They serve as an energy source, are integral to the structure of cell membranes, and act as signaling molecules. ontosight.aibiorxiv.org

Recent research has highlighted the importance of hexanoic acid in metabolic health. Studies have shown that it can improve lipid and glucose metabolism, prevent body weight gain and fat accumulation in high-fat diet scenarios, and enhance insulin (B600854) sensitivity. biorxiv.org Furthermore, hexanoic acid has been identified as a priming agent in plants, inducing defense responses against pathogens. frontiersin.orgfrontiersin.org

Rationale for Deuterium (B1214612) Labeling at the 6,6,6-Position of Hexanoic Acid for Research Applications

The specific placement of deuterium atoms at the terminal 6,6,6-position of the hexanoic acid molecule is a deliberate and strategic choice for several research applications. This labeling creates a distinct mass shift in the molecule, making it easily distinguishable from its unlabeled counterpart by mass spectrometry. caymanchem.combioscience.co.uk

One of the primary applications of Hexanoic-6,6,6-d3 acid is as an internal standard for the quantification of natural hexanoic acid in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combioscience.co.ukbiomol.com Because the deuterated standard has nearly identical chemical and physical properties to the natural analyte, it behaves similarly during sample preparation and analysis, allowing for accurate correction of any analyte loss.

Furthermore, the deuterium label at a position that is generally metabolically stable allows researchers to trace the backbone of the hexanoic acid molecule through various metabolic pathways. ismrm.org This is crucial for studying fatty acid metabolism, understanding how the carbon skeleton is incorporated into other molecules, and investigating the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can influence reaction rates. symeres.comismrm.org

Interactive Data Table: Properties of this compound

| Property | Value |

| Formal Name | This compound |

| CAS Number | 55320-69-9 |

| Molecular Formula | C₆H₉D₃O₂ |

| Molecular Weight | 119.18 g/mol |

| Appearance | Colorless Liquid |

| Purity | ≥99% deuterated forms (d₁-d₃) |

| Storage Temperature | Room temperature |

Note: The data in this table is compiled from various sources. cymitquimica.comcaymanchem.combioscience.co.ukcymitquimica.comlarodan.com

Structure

3D Structure

Properties

IUPAC Name |

6,6,6-trideuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481164 | |

| Record name | Caproic acid-6,6,6-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55320-69-9 | |

| Record name | Caproic acid-6,6,6-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55320-69-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Hexanoic 6,6,6 D3 Acid

Fundamental Principles of Deuterium (B1214612) Incorporation into Carboxylic Acids

The introduction of deuterium into organic molecules, including carboxylic acids, is governed by several core principles. The choice of method depends on the target position for deuteration and the stability of the molecule under various reaction conditions.

Hydrogen atoms in a molecule exhibit different levels of acidity and reactivity, which dictates the ease of their replacement with deuterium. The most acidic proton in a carboxylic acid is the one on the carboxyl group itself. This proton readily exchanges with deuterium when exposed to a deuterium source like heavy water (D₂O), but this is a reversible process and not typically used for permanent C-H labeling.

To create a stable C-D bond, a C-H bond must be cleaved and then reformed with deuterium. This can be achieved through several fundamental approaches:

Acid/Base-Catalyzed Exchange : Protons on carbons adjacent to a carbonyl group (α-protons) can be removed by a base to form an enolate, which can then be quenched with a deuterium source. However, this method is not suitable for the terminal C6 position of hexanoic acid. scielo.org.mx

Reductive Deuteration : Functional groups like double bonds, triple bonds, or carbonyls can be reduced using deuterium gas (D₂) or deuterium-delivering reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). scielo.org.mxnih.gov This approach introduces deuterium at specific sites based on the starting functional group.

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE) : This is a powerful and widely used strategy. acs.org Heterogeneous catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C), or homogeneous catalysts based on iridium, rhodium, or ruthenium, can activate otherwise inert C-H bonds, facilitating their exchange with deuterium from a source like D₂O or D₂ gas. nih.govthieme-connect.dejst.go.jpresearchgate.net The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, solvent, and reaction conditions. thieme-connect.dejst.go.jp

The strength of the C-D bond compared to the C-H bond is a key factor in the stability of deuterated compounds and is the basis for the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. scielo.org.mxoaepublish.com This increased stability can enhance the metabolic resistance of drug molecules. nih.gov

Established Synthetic Routes to Hexanoic-6,6,6-d3 Acid

The synthesis of this compound requires methods that can specifically target the unactivated terminal methyl group of the hexyl chain.

Deuteration of Precursor Compounds

One of the most straightforward strategies for preparing this compound is to start with a precursor molecule that already contains the trideuteromethyl group. A common approach involves the use of a deuterated Grignard reagent.

The synthesis can be outlined as follows:

Preparation of the Deuterated Precursor : The synthesis begins with a trideuterated methyl halide, such as trideuteromethyl iodide (CD₃I). This is a common starting material for introducing a CD₃ group.

Formation of a Longer Chain : The CD₃I can be used to alkylate a suitable substrate to build the carbon chain. For example, reacting CD₃I with a magnesium derivative of a 5-halopentanoate ester would introduce the CD₃ group at the C6 position.

Conversion to the Carboxylic Acid : The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final this compound.

A more direct Grignard-based method involves reacting a 5-halopentanoic acid derivative with trideuteromethylmagnesium iodide (CD₃MgI). This approach directly forms the carbon skeleton of the target molecule. This "bottom-up" approach, starting with a small, deuterated building block, ensures that the deuterium is located precisely at the desired terminal position.

Isotopic Exchange Reactions for Selective Deuterium Labeling

Isotopic exchange reactions offer a direct route to replace hydrogen with deuterium on a pre-existing molecule. While many H/D exchange methods exist, achieving selectivity for a non-activated terminal methyl group can be challenging.

Traditional acid- or base-catalyzed exchange reactions are generally not effective for this purpose as they favor more acidic positions. scielo.org.mx However, advanced catalytic systems have been developed that can facilitate H/D exchange at less reactive C(sp³)–H bonds. These reactions typically employ a transition metal catalyst and a deuterium source, most commonly D₂O, which is inexpensive and readily available. nih.govnih.gov

For saturated fatty acids like hexanoic acid, heterogeneous catalysts such as platinum on carbon (Pt/C) have been used. thieme-connect.dejst.go.jpeuropa.eu These reactions often require elevated temperatures and pressures to activate the C-H bonds along the entire alkyl chain. jst.go.jpeuropa.eu While these methods can lead to high levels of deuterium incorporation, they often result in perdeuteration (deuteration at all possible positions) rather than selective labeling at only the C6 position. europa.eu Achieving terminal selectivity often requires specific catalyst design or the use of directing groups to guide the catalyst to a particular site, though this is more commonly applied to positions closer to a functional group. chemrxiv.org

Catalytic Approaches for Position-Specific C-H Deuteration

Modern organometallic catalysis offers sophisticated tools for the position-specific deuteration of complex molecules. These methods often rely on directing groups or catalysts with high steric and electronic selectivity to target specific C-H bonds.

While methods for the β-C(sp³)–H deuteration of free carboxylic acids have been developed using palladium catalysis, targeting the terminal ω-position (C6 in this case) is more difficult. chemrxiv.org Some ruthenium-based catalysts have shown promise for the selective deuteration of terminal methyl groups in certain substrates. researchgate.net

A more general approach for deuterating saturated fatty acids involves heterogeneous catalysis under specific conditions. For instance, Sawama and Sajiki developed a method using Pt/C in a mixture of isopropanol (B130326) and D₂O to achieve high levels of deuterium incorporation across all positions of caprylic acid (an eight-carbon fatty acid). thieme-connect.de While not strictly position-specific to the terminus, this highlights the potential of catalytic HIE. The table below summarizes findings for catalytic deuteration of fatty acids, which provides context for the synthesis of specifically labeled analogues like this compound.

| Catalyst System | Substrate Type | Deuterium Source | Key Findings |

| Pt/C | Saturated Fatty Acids | D₂O / i-PrOH | High levels of deuterium incorporation at all positions can be achieved. thieme-connect.dejst.go.jp |

| Pd/C with Directing Group | α-Branched Carboxylic Acids | HFIP-d₁ | Direct β-deuteration with moderate to good deuterium incorporation. nih.gov |

| Ruthenium Complexes | Polyunsaturated Fatty Acids | D₂ | Selective deuteration at bis-allylic positions. nih.govacs.org |

| Iridium Complexes | Alcohols | D₂O | α-selective H/D exchange, converting alcohols to α-deuterated alcohols. rsc.org |

This table presents general findings for catalytic deuteration of fatty acids and related compounds, providing a framework for potential routes to specifically labeled molecules.

Analytical Characterization of Isotopic Purity and Enrichment in Synthesized Batches

After synthesis, it is crucial to verify the isotopic purity and the precise location of the deuterium atoms. A combination of analytical techniques is employed for this purpose. rsc.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the primary tool for determining isotopic enrichment. rsc.orgnih.gov The mass of this compound is three mass units higher than its non-deuterated counterpart. sigmaaldrich.com By analyzing the mass spectrum, the relative abundance of the desired d3-isotopologue compared to other isotopologues (d0, d1, d2, etc.) can be calculated, providing the isotopic purity. nih.govresearchgate.net For GC-MS analysis, the carboxylic acid is often converted into a more volatile ester derivative, such as a methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for confirming the exact position of the deuterium atoms.

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signal corresponding to the terminal methyl group (C6 protons) would be absent or significantly diminished, confirming successful deuteration at that site.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the methyl group provides direct evidence of deuteration at the C6 position. nih.gov

¹³C NMR (Carbon-13 NMR) : The carbon atom attached to deuterium (the C6 carbon) will show a characteristic splitting pattern in the ¹³C NMR spectrum due to coupling with deuterium, and its signal will be attenuated.

Together, these methods provide a comprehensive characterization of the synthesized this compound, confirming its molecular structure, isotopic enrichment, and the specific location of the deuterium labels. rsc.orgnih.gov

Advanced Analytical Applications of Hexanoic 6,6,6 D3 Acid

Utility as an Internal Standard in Quantitative Chemical Analysis

Internal standards are essential in analytical chemistry for improving the accuracy and precision of quantitative measurements. chromatographyonline.com They are compounds added in a known amount to samples, calibration standards, and quality controls. chromatographyonline.com By normalizing the analyte's response to the internal standard's response, systematic errors that can occur during sample preparation and analysis are minimized. chromatographyonline.com Stable isotope-labeled compounds, such as Hexanoic-6,6,6-d3 acid, are considered the gold standard for internal standards, particularly in mass spectrometry-based methods, because their physicochemical properties are nearly identical to their non-labeled counterparts. chromatographyonline.comlgcstandards.com

This compound is extensively used as an internal standard for the precise quantification of its unlabeled analogue, hexanoic acid, in various biological and environmental matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). bioscience.co.ukcaymanchem.combertin-bioreagent.com In these techniques, the deuterated standard is added to the sample at the beginning of the extraction process. tandfonline.comnih.gov Because it behaves almost identically to the endogenous hexanoic acid during extraction, derivatization, and chromatographic separation, it effectively compensates for any analyte loss or variability. chromatographyonline.comlgcstandards.com

In GC-MS analysis, after extraction and derivatization, the analyte and the internal standard are separated on a capillary column before being ionized and detected by the mass spectrometer. tandfonline.comnih.gov For instance, one method for analyzing short-chain fatty acids (SCFAs) in fecal or serum samples involves derivatization with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) prior to GC-MS analysis. nih.gov The quantification is achieved by comparing the peak area of the characteristic ions of the hexanoic acid derivative to the peak area of the corresponding ions from the this compound derivative. researchgate.net

Similarly, in LC-MS/MS methods, the deuterated standard co-elutes with the analyte, and its distinct mass-to-charge (m/z) ratio allows the mass spectrometer to differentiate between the two compounds. mdpi.com This co-elution is crucial for correcting matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. crimsonpublishers.com The use of this compound has been documented in methods for quantifying SCFAs in human plasma, where it ensures reliability and accuracy. mdpi.com

| Technique | Matrix | Derivatization Agent | Key Parameters | Reference |

|---|---|---|---|---|

| GC-MS | Fecal Samples, Serum | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Inlet: 250°C, Ion Source: 230°C, Oven: 60°C to 325°C, Full scan mode (m/z 50-600) | nih.gov |

| GC-MS | Fecal Samples | Propyl chloroformate (PCF) | Helium flow rate: 1 mL/min, Split ratio: 10:1 | tandfonline.com |

| LC-MS/MS | Plasma | 3-nitrophenylhydrazine (3-NPH) with EDC and Pyridine | Negative Electrospray Ionization (ESI-), Vaporizer Temp: 500°C, Spray Voltage: -4500V | mdpi.com |

| GC-MS | Fecal Samples | Isobutyl chloroformate | Quantitative analysis performed on an Agilent 7890A GC with a 5975 mass spectrometer. | mdpi.com |

While less common than in mass spectrometry, this compound also finds application in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. pubcompare.ai NMR is an inherently quantitative technique, as the signal intensity is directly proportional to the number of atomic nuclei. However, its sensitivity is lower compared to MS. researchgate.net In qNMR, a known amount of a standard is used to determine the concentration of an analyte. Although any stable compound with a known structure and purity can be used, stable isotope-labeled standards offer specific advantages. The deuterium (B1214612) label in this compound does not produce a signal in standard proton (¹H) NMR, creating a "clean" spectral window where the analyte's signals can be integrated without interference from the standard. For quantification using other nuclei like ¹³C NMR, the deuterium substitution alters the chemical shift of the adjacent carbon, providing a resolved signal for the internal standard separate from the analyte. bohrium.com

To achieve the highest analytical precision when using this compound as an internal standard, several methodological factors must be considered.

Isotopic Purity : The standard should have high isotopic enrichment (typically >98-99% atom % D) and low contamination with the unlabeled analyte. calpaclab.comcdnisotopes.comsigmaaldrich.com Significant amounts of the unlabeled form in the standard can lead to overestimation of the analyte's concentration. lgcstandards.com

Chromatographic Co-elution : Ideally, the deuterated standard should co-elute perfectly with the unlabeled analyte to ensure they experience the same matrix effects. lgcstandards.com While deuterium labeling generally has a minimal effect on retention time in GC, a slight shift can sometimes be observed in high-resolution LC, especially with reversed-phase chromatography. crimsonpublishers.comnih.gov This is due to minor differences in bond strengths and polarity. nih.gov This potential shift must be evaluated during method development to ensure it doesn't compromise quantification accuracy. crimsonpublishers.com

Stability of the Label : The deuterium atoms in this compound are located on a terminal methyl group, which is a non-exchangeable position. This ensures the label is not lost during sample preparation or analysis, a critical requirement for a reliable internal standard. jyu.fi

Number of Deuterium Atoms : The mass increase should be sufficient to move the standard's mass peak outside the natural isotopic distribution of the unlabeled analyte. researchgate.net With three deuterium atoms, this compound has a mass shift of M+3, which is generally adequate to prevent spectral overlap from the natural abundance of ¹³C isotopes in the native hexanoic acid molecule. sigmaaldrich.comlibretexts.org

Integration into Compound-Specific Stable Isotope Analysis (CSIA)

Compound-Specific Stable Isotope Analysis (CSIA) is a powerful technique used to determine the isotopic composition (e.g., δ²H, δ¹³C) of individual compounds within a complex mixture. jyu.firesearchgate.net This provides detailed information about the origin, formation pathways, and environmental fate of molecules. researchgate.netresearchgate.net

In the context of fatty acids, CSIA using deuterium (²H) labels is employed to trace the sources and trophic transfer of these essential molecules in ecosystems. nih.gov The hydrogen isotope values (expressed as δ²H) of fatty acids can provide unique insights into dietary sources and metabolic processes. jyu.finih.gov The fundamental principle is that the isotopic composition of a consumer's tissues reflects the isotopic composition of its diet, with a predictable isotopic fractionation. researchgate.net

Deuterium-labeled compounds like this compound can be used in tracer studies, where the labeled compound is introduced into a system to follow its metabolic fate. bohrium.comnih.gov Alternatively, the natural variation in δ²H values of fatty acids is analyzed using GC-Isotope Ratio Mass Spectrometry (GC-IRMS). jyu.fi In this technique, compounds eluting from the GC are pyrolyzed at high temperatures to produce H₂ gas, whose isotopic ratio is then measured by the IRMS. researchgate.net This allows for precise δ²H measurements of individual fatty acids, helping to distinguish between different primary production sources (e.g., aquatic vs. terrestrial plants) in food web studies. researchgate.netnih.gov

Understanding the precise terminology for isotopic forms is crucial in advanced analytical chemistry. washington.edu The two key terms are isotopologues and isotopomers.

Isotopologues : These are molecules that have the same elemental composition but differ in their isotopic composition, specifically in the number of isotopic substitutions. This means they have different molecular masses. For example, H₂O and D₂O are isotopologues. washington.edu Similarly, unlabeled hexanoic acid (C₆H₁₂O₂) and this compound (C₆H₉D₃O₂) are isotopologues. In a mass spectrum, isotopologues appear as distinct peaks at different mass-to-charge ratios. washington.eduyoutube.com

Isotopomers : These are a subset of isomers. They are molecules that have the same number of each type of isotopic atom but differ in the position of those isotopes. Therefore, isotopomers have the exact same molecular mass. washington.edu For instance, CH₃CHDOH and CH₂DCH₂OH are constitutional isotopomers. Because they have the same mass, they cannot be distinguished by a low-resolution mass spectrometer alone and would appear at the same m/z value. washington.eduyoutube.com

This compound is an isotopologue of the unlabeled hexanoic acid. washington.edu The specific placement of the deuterium atoms on the terminal carbon makes it a distinct isotopomer relative to other possible trideuterated hexanoic acids (e.g., Hexanoic-2,2,3-d3 acid). This precise labeling is vital for mechanistic studies where the position of the label provides information about specific chemical reactions or metabolic pathways.

| Term | Definition | Key Differentiator | Mass Spectrometry Behavior | Example Pair |

|---|---|---|---|---|

| Isotopologues | Molecules with the same elemental formula but a different number of isotopic substitutions. | Different molecular mass. | Appear as separate peaks at different m/z values. | CH₄ and CH₃D. washington.edu |

| Isotopomers | Isomers with the same number of each isotopic atom but differing in their positions. | Identical molecular mass. | Appear as a single peak at the same m/z value (in low-res MS). | CH₂DCH=O and CH₃CD=O. washington.edu |

Research Applications in Stable Isotope Tracer Studies

Investigation of Lipid and Fatty Acid Metabolism in Cellular and Model Organism Systems

Hexanoic-6,6,6-d3 acid is a powerful tool for dissecting the intricate pathways of lipid and fatty acid metabolism. pubcompare.ai Its use allows for the precise tracking of hexanoic acid as it is taken up by cells and incorporated into various metabolic pathways.

The deuterium (B1214612) label on this compound enables researchers to monitor the uptake of this short-chain fatty acid by cells and tissues. pubcompare.ai Studies have shown that fatty acid uptake is a complex process involving various proteins and transport mechanisms. By using labeled fatty acids like this compound, scientists can investigate the dynamics of this uptake and how it is influenced by different physiological and pathological conditions. For instance, research has explored the role of specific proteins in facilitating the transport of fatty acids across the cell membrane.

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, such as carbohydrates. nih.govwur.nl this compound can be used to trace the conversion of shorter-chain fatty acids into longer-chain fatty acids through elongation pathways. While DNL primarily produces longer-chain fatty acids like palmitic acid, the introduction of labeled precursors can help elucidate the dynamics and regulation of this pathway. nih.gov Furthermore, some organisms, like cyanobacteria, have been shown to elongate exogenous fatty acids without breaking them down through beta-oxidation, making them interesting models for studying fatty acid modification using tracers like this compound. chemrxiv.org

| Research Focus | Key Findings |

| Fatty Acid Elongation | Cyanobacteria can elongate exogenous fatty acids, and the lack of a functional beta-oxidation pathway allows for efficient labeling of the lipidome with deuterated fatty acids. chemrxiv.org |

| De Novo Lipogenesis | DNL is a key pathway for synthesizing fatty acids from carbohydrates and proteins, with palmitic acid being a major product. nih.govwur.nl |

A crucial application of this compound is in the quantitative measurement of fatty acid flux and the rate of fatty acid oxidation (the process of breaking down fatty acids to produce energy). vulcanchem.com By administering a known amount of the labeled compound and measuring its disappearance and the appearance of its labeled metabolic products over time, researchers can calculate the rates of these metabolic processes. nih.gov This information is vital for understanding energy homeostasis and how it is altered in metabolic diseases. For example, studies have investigated how different diets, such as a high-fat diet, can impact fatty acid oxidation rates in various tissues. biorxiv.org

| Analytical Technique | Application in Fatty Acid Analysis |

| Mass Spectrometry (MS) | Used to identify and quantify fatty acids and their metabolites. pubcompare.ainih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A common method for analyzing volatile compounds, including fatty acid derivatives. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A versatile technique for separating and identifying a wide range of molecules, including oxidized fatty acids. nih.gov |

Environmental and Biogeochemical Tracing Applications

The utility of this compound extends beyond the laboratory and into the field of environmental science, where it can be used to trace the movement and transformation of organic compounds in ecosystems. pubcompare.ai

This compound can serve as a tracer to monitor the biodegradation of organic pollutants in the environment. pubcompare.ai By introducing the labeled compound into a contaminated site, scientists can track its breakdown by microorganisms. This provides valuable information on the natural attenuation processes and can help in the development of bioremediation strategies. The rate of disappearance of the labeled hexanoic acid can be used to estimate the biodegradation rates of similar, non-labeled pollutants.

Stable isotopes are fundamental tools for studying carbon cycling and food web dynamics. pubcompare.ai While not as commonly used as other isotopes like ¹³C and ¹⁵N for large-scale ecosystem studies, deuterated compounds like this compound can be employed in more controlled experimental settings to trace the flow of carbon through specific trophic levels. larodan.com For instance, it could be used to follow the uptake and transfer of fatty acids from primary producers to consumers in a simplified aquatic food web.

Mechanistic Studies in Pharmaceutical Research: Elucidating Drug Metabolism Pathways

Stable isotope labeling is a powerful technique in pharmaceutical research for elucidating the metabolic fate of drug candidates. By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes, researchers can trace the compound and its metabolites through complex biological systems. This compound, a deuterated form of hexanoic acid, serves as a valuable tool in such studies, particularly for understanding pathways involving short-chain fatty acids or drugs that are metabolized through similar routes.

While direct studies showcasing this compound in the metabolic pathway elucidation of a specific commercial drug are not prevalent in publicly available research, its utility is demonstrated in analogous biological systems. These studies provide a clear framework for how this tracer can be, and is, applied in pharmaceutical research to understand how the body processes chemical compounds.

A notable example of this application is in the study of metabolic pathways in microorganisms, which can often mirror mammalian metabolism. Research into how the fungus Penicillium roqueforti, used in the production of blue cheese, metabolizes hexanoic acid to produce 2-pentanone (a key flavor and aroma compound) illustrates the power of using deuterated tracers. researchgate.net In these studies, the fungus was incubated with both regular hexanoic acid and deuterated hexanoic acid, and the resulting products were analyzed.

The use of deuterated hexanoic acid allowed researchers to distinguish the products formed from the supplied tracer from those produced from the organism's endogenous fatty acids. researchgate.net This is crucial for unambiguously identifying the metabolites of the compound of interest.

Detailed Research Findings from a Tracer Study

In a study investigating the bioconversion of hexanoic acid by Penicillium roqueforti, several deuterated versions of hexanoic acid were used to probe the mechanism of 2-pentanone formation. The results provided clear evidence for the metabolic pathway involved.

| Tracer Compound | Predicted Product (if via β-oxidation) | Observed Product | Implication |

| Hexanoic-2,2-d2 acid | 1-d-2-pentanone | 2-d-2-pentanone | The mechanism is not a simple β-oxidation. |

| Hexanoic-d11 acid | 8-d-2-pentanone | 9-d-2-pentanone | Confirms a different pathway is at play. |

The data clearly shows that the observed deuterated products were different from what would be predicted by the standard β-oxidation pathway, leading to new insights into the fungal metabolic process. researchgate.net This type of detailed mechanistic information is invaluable in pharmaceutical research, where understanding the precise metabolic fate of a drug is critical for assessing its efficacy and safety.

Further research in cyanobacteria has also utilized deuterated hexanoic acid in feeding experiments to understand the biosynthesis of complex natural products like desmamides. chemrxiv.orgresearchgate.net These studies, while not focused on pharmaceuticals, further underscore the principle and utility of using deuterated fatty acids to trace metabolic pathways.

The application of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism studies. researchgate.net They are instrumental in:

Identifying metabolites.

Quantifying metabolic fluxes.

Elucidating complex biochemical pathways.

Assessing the effects of drug candidates on lipid metabolism.

By providing a non-radioactive, traceable molecule, deuterated compounds like this compound offer a safe and effective way to conduct detailed mechanistic studies essential for the development of new pharmaceutical agents. researchgate.net

Mechanistic Insights and Methodological Considerations of Deuterium Labeling

Examination of Kinetic Isotope Effects on Biochemical Reactions

The substitution of hydrogen with deuterium (B1214612) can have a measurable impact on the rates of biochemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond require more energy and proceed at a slower rate.

Research into the KIE of deuterated fatty acids has revealed significant effects in various enzymatic and non-enzymatic reactions.

Lipid Peroxidation: Studies on polyunsaturated fatty acids (PUFAs) have shown that substituting hydrogen with deuterium at reactive sites can dramatically slow down oxidation rates. For instance, replacing a bis-allylic -CH2- group with -CD2- in linoleic and linolenic acids was found to reduce the rate of hydrogen (or deuterium) abstraction by a tocopheryl radical by as much as 36-fold. scispace.comescholarship.org This H-atom transfer is the rate-limiting step in the tocopherol-mediated peroxidation of lipids. scispace.comescholarship.org

Enzymatic Desaturation: The enzymatic introduction of double bonds into fatty acid chains is also sensitive to isotopic substitution. In studies of oleate (B1233923) Δ12 desaturase, which converts oleate to linoleate, a significant KIE was observed. The cleavage of the C12-H bond was found to be highly sensitive to isotopic substitution, with a KIE (kH/kD) of approximately 7.3, whereas the effect on the C13-H bond cleavage was negligible. gsartor.org This large KIE strongly suggests that the initial oxidative attack by the enzyme occurs at the C-12 position. gsartor.org

Lipoxygenase Activity: The reaction of human lipoxygenases (LOs) with arachidonic acid also demonstrates notable KIEs. Surprisingly, the KIEs observed with arachidonic acid were much smaller than those previously reported for linoleic acid. nih.gov Furthermore, deuteration at one reactive site can lead to a shift in the enzyme's regioselectivity, causing it to abstract a hydrogen from a different position. nih.gov For example, when 15-hLO-1 was presented with arachidonic acid deuterated at the C13 position, the enzyme preferentially abstracted a hydrogen from the C10 position, a reversal of its normal activity. nih.gov

These findings underscore that while Hexanoic-6,6,6-d3 acid can be a powerful tracer, the potential for KIEs must be considered, as the slowing of a reaction rate can influence the metabolic pathways being studied. nih.gov

Table 1: Examples of Kinetic Isotope Effects (KIE) in Deuterated Fatty Acids

| Reaction | Enzyme/System | Deuterated Substrate | Observed KIE (kH/kD) | Reference |

|---|---|---|---|---|

| Radical Abstraction | Tocopherol-mediated peroxidation | Linoleic/Linolenic Acid (-CD2-) | ~36 | scispace.com, escholarship.org |

| Desaturation | Oleate Δ12 Desaturase | [12,12-2H2]-7-thiastearate | ~7.3 | gsartor.org |

| Oxygenation | Human 15-Lipoxygenase-1 (15-hLO-1) | 10,13-tetradeuterated Arachidonic Acid | ~10 | nih.gov |

| Oxygenation | Human 12-Lipoxygenase (12-hLO) | Deuterated Arachidonic Acid | Smaller than with Linoleic Acid | nih.gov |

Assessment of Deuterium Label Stability and Potential for Exchange in Biological Milieus

A critical consideration for any isotope tracing study is the stability of the label. The tracer is only effective if the isotope remains at its designated position throughout the experiment and is not lost through chemical exchange. For this compound, the deuterium atoms are placed on a terminal methyl carbon, a position generally considered to be metabolically stable. sci-hub.se These C-D bonds are covalent and not prone to exchange with protons from water or other molecules in the biological environment under normal physiological conditions.

However, the stability of deuterium labels can be context-dependent.

Non-Exchangeable Positions: The label on the methyl group of this compound is not adjacent to any activating functional groups that would make the deuterons acidic and thus susceptible to exchange. This is in contrast to hydrogens attached to heteroatoms (like oxygen or nitrogen), which can exchange rapidly. researchgate.net

Enzyme-Catalyzed Exchange: While stable in aqueous solution, some deuterium labels can be exchanged through enzymatic reactions. For example, studies have shown that while the redox cofactor NADPH does not exchange hydrogens with water on its own, this exchange is readily catalyzed by enzymes like flavin enzymes in cells. nih.gov This highlights that apparent label stability in vitro does not always translate to in vivo conditions.

Metabolic Transformation: The stability of a label must also be considered in the context of the molecule's metabolic fate. While the terminal methyl group of a fatty acid is often stable, if the fatty acid undergoes certain transformations, such as desaturation, labels at specific positions can be lost. mdpi.com

In Vivo Challenges: In live animal studies using techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), minimizing the loss of the deuterium label to back-exchange with hydrogen from the biological milieu is a primary challenge. nih.govresearchgate.net This requires careful optimization of protocols, including rapid quenching of biological processes under conditions that preserve the label. nih.gov Studies involving the administration of heavy water (D₂O) show that deuterium can be incorporated into numerous metabolites, demonstrating the pervasive nature of hydrogen exchange in metabolic networks. researchgate.netmednexus.org

For this compound, the terminal methyl position is chosen for its high stability, ensuring that the label is a reliable reporter of the fatty acid backbone's metabolic journey. sci-hub.se

Table 2: Factors Influencing Deuterium Label Stability

| Factor | Influence on Stability | Example | Reference |

|---|---|---|---|

| Bond Type | C-D bonds are generally stable; O-H, N-H bonds are labile. | Deuterium on a carbon backbone is more stable than on a carboxyl group. | researchgate.net |

| Molecular Position | Labels at non-activated, non-acidic positions are highly stable. | The terminal methyl group of this compound. | sci-hub.se |

| Enzymatic Activity | Some enzymes can catalyze H-D exchange. | Flavin enzymes catalyze H-D exchange between water and NADPH. | nih.gov |

| Metabolic Processes | Certain metabolic pathways can result in the loss of a label. | Potential loss of deuterium during fatty acid desaturation. | mdpi.com |

| Biological Environment | Back-exchange with protons in vivo is a significant challenge. | Minimizing label loss is critical for in vivo HDX-MS experiments. | nih.gov, researchgate.net |

Impact of Deuteration on Enzyme-Substrate Interactions and Metabolic Flux

The introduction of deuterium into a molecule can alter not only a single reaction rate but also the flow of metabolites through entire pathways, an effect known as metabolic flux. This is often a direct consequence of the kinetic isotope effects discussed previously. When an enzyme encounters both a deuterated and non-deuterated substrate, it will preferentially bind to and convert the non-deuterated form due to the lower energy barrier.

Metabolic Switching: This preference can cause a phenomenon called "metabolic switching." If the primary metabolic route for a compound is slowed by deuteration, alternative pathways may become more prominent. nih.gov The inversion of regioselectivity by the 15-hLO-1 enzyme when presented with deuterated arachidonic acid is a clear example of how deuteration redirects enzymatic activity. nih.gov

Enzyme Acceptance of Deuterated Substrates: Despite the KIE, many enzymes readily accept deuterated substrates. For instance, lipase (B570770) enzymes have been successfully used to perform condensation reactions using deuterated fatty acids as acyl donors, demonstrating that the deuteration did not prevent enzyme-substrate binding and catalysis. acs.org Similarly, studies on pyruvate (B1213749) metabolism found no significant KIE for its conversion to lactate (B86563) or its entry into the TCA cycle, suggesting that for these pathways, C-H(D) bond cleavage was not the rate-limiting step. ismrm.org

Metabolic Flux Analysis: The predictable mass difference imparted by deuterium makes compounds like this compound excellent tracers for metabolic flux analysis. By introducing the labeled compound into a system, researchers can track the label as it is incorporated into downstream metabolites. researchgate.net This allows for the quantitative measurement of pathway activity and can reveal how metabolic fluxes are altered in different states, such as in healthy versus diseased liver tissue. nih.govdiva-portal.org For example, deuterated acetate (B1210297) has been used to trace substrate fluxes through the TCA cycle in the liver. nih.gov

Therefore, while deuteration can influence enzyme-substrate interactions and potentially alter metabolic flux, these effects are also what make deuterated compounds such a powerful probe for studying metabolism. Careful experimental design and awareness of potential isotopic effects are essential for the accurate interpretation of results. nih.govismrm.org

Table 3: Observed Impacts of Deuteration on Enzymes and Metabolic Pathways

| Enzyme/Pathway | Deuterated Substrate | Observed Impact | Reference |

|---|---|---|---|

| Human 15-Lipoxygenase-1 | 13-d2-Arachidonic Acid | Inversion of regioselectivity; abstraction shifts from C13 to C10. | nih.gov |

| Pyruvate Dehydrogenase / Lactate Dehydrogenase | Perdeuterated Pyruvate | No significant kinetic isotope effect observed on flux to TCA cycle or lactate. | ismrm.org |

| RM Lipase | Palmitic acid-d31 | Enzyme accepted the deuterated fatty acid for esterification. | acs.org |

| Tricarboxylic Acid (TCA) Cycle | Sodium acetate-d3 | Successfully used to trace substrate fluxes in the liver via Deuterium Metabolic Imaging (DMI). | nih.gov |

| Cyclooxygenase (COX) / Lipoxygenase (LOX) | Deuterated Arachidonic Acid | Altered profile of eicosanoid products in living macrophage cells. | acs.org |

Comparative Analysis with Alternative Stable Isotope Labeling Strategies

Comparison of Deuterium (B1214612) (²H) Versus Carbon-13 (¹³C) Labeling for Fatty Acid Tracing

The choice between deuterium and carbon-13 as a tracer for fatty acid metabolism depends on the specific research question, analytical method, and biological system under investigation. Both isotopes have distinct characteristics that make them suitable for different applications. mdpi.com

Key Considerations in Isotope Selection:

| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling |

| Cost | Generally lower cost. nih.gov | Generally higher cost. nih.gov |

| Synthesis | Can be introduced through exchange reactions, reduction of double bonds, or using deuterated reagents. bohrium.com | Typically involves more complex synthetic routes, often starting from ¹³C-labeled precursors like ¹³CO₂ or Na¹³CN. bohrium.com |

| Kinetic Isotope Effect (KIE) | Can exhibit a significant KIE, where the heavier deuterium atom can slow down reactions involving C-H bond cleavage. nih.govacs.org This can be a tool to study reaction mechanisms but may also alter metabolism. nih.govresearchgate.net | Generally has a smaller KIE compared to deuterium, leading to less perturbation of the metabolic pathways being studied. nih.gov |

| Analytical Detection (Mass Spectrometry) | Can sometimes lead to chromatographic retention time shifts compared to the unlabeled compound, particularly in liquid chromatography. mdpi.com This effect is less pronounced in gas chromatography. mdpi.com | Generally has minimal impact on chromatographic behavior. mdpi.com |

| Label Stability | Deuterium labels can be susceptible to exchange in protic solutions and may be lost during processes like fatty acid desaturation. mdpi.com | Carbon-13 labels are integrated into the carbon backbone of the fatty acid and are generally more stable. mdpi.com |

| Tracer Recycling | The potential for tracer recycling, where the label is reincorporated into new molecules, needs to be considered. mdpi.com | The potential for tracer recycling also exists and must be accounted for in flux analyses. mdpi.com |

Research Findings:

Studies directly comparing deuterium and carbon-13 labeled fatty acids have provided insights into their relative performance. For instance, a study comparing orally administered deuterated linoleic acid and α-linolenic acid with their carbon-13 labeled counterparts in rats found no significant differences in their plasma concentrations after 24 hours, suggesting minimal isotope effect in that context when data is properly corrected. nih.gov However, it was noted that endogenous fatty acid pools had a greater suppressive effect on the measurement of the ¹³C-labeled fatty acids. nih.gov

In studies of fatty acid oxidation, deuterium-labeled tracers like U-²H₃₁-palmitate offer an advantage as the deuterium appears in the body water pool upon oxidation, allowing for the estimation of fat oxidation rates through fluid sampling without the need for an acetate (B1210297) correction factor that is often required for ¹³C-tracers. nih.gov

Conversely, for detailed analysis of metabolic flux and the incorporation of labels into various metabolites, ¹³C-labeling is often preferred due to the stability of the label and the ability to track its distribution throughout the carbon skeleton of molecules. mdpi.comnih.gov High-resolution mass spectrometry can differentiate between multiple tracers with different isotopic labels, enabling multi-tracer studies. mdpi.com

Advantages and Limitations of Positional Isotope Labeling in Fatty Acid Research

Positional isotope labeling, where an isotope is placed at a specific atom within a molecule, offers a finer level of detail in metabolic studies compared to uniform labeling. royalsocietypublishing.org Hexanoic-6,6,6-d3 acid, with its three deuterium atoms on the terminal methyl carbon, is an example of a positionally labeled fatty acid. cymitquimica.comlarodan.comsigmaaldrich.comscbt.com

Advantages of Positional Labeling:

Mechanistic Insights: By placing the label at a specific site of enzymatic action, researchers can probe the mechanisms of metabolic reactions. For example, the kinetic isotope effect observed with site-specifically deuterated polyunsaturated fatty acids has been used to understand the role of specific hydrogen atom abstractions in enzymatic oxidation by cyclooxygenases (COX) and lipoxygenases (LOX). nih.govacs.orgnih.gov

Pathway Elucidation: Positional labeling can help to trace the flow of atoms through specific metabolic pathways. For example, labeling at the terminal end of a fatty acid like in this compound allows for tracking the fate of the methyl group during chain elongation or degradation processes. cymitquimica.com

Reduced Isotopic Overlap: In mass spectrometry analysis, positional labeling can result in a distinct mass shift that is easier to resolve from the natural isotopic abundance of the molecule, improving the precision of detection. nih.gov

Limitations of Positional Labeling:

| Limitation | Description |

| Synthetic Complexity | The chemical synthesis of positionally labeled compounds can be more challenging and expensive than uniform labeling. bohrium.com |

| Label Scrambling or Loss | In some metabolic pathways, the isotopic label at a specific position may be lost or "scrambled" to other positions, complicating the interpretation of results. mdpi.com For example, deuterium labels on fatty acids can be lost during desaturation. mdpi.com |

| Limited Scope | While providing detailed information about a specific reaction or pathway, positional labeling may not offer a comprehensive view of the overall metabolism of the fatty acid, which can be better achieved with uniformly labeled tracers. nih.gov |

| Kinetic Isotope Effects | As with deuterium labeling in general, a significant kinetic isotope effect at a specific position can alter the natural metabolic flux, which needs to be carefully considered when interpreting the data. nih.govacs.orgpnas.org |

Research Findings:

Research on deuterated polyunsaturated fatty acids has demonstrated the power of positional labeling. For instance, studies on arachidonic acid deuterated at different bis-allylic positions revealed unexpectedly large kinetic isotope effects during enzymatic oxygenation. acs.orgnih.gov Deuteration at both the C-10 and C-13 positions dramatically increased the physiological kinetic isotope effect for COX oxygenation, suggesting a critical role for the hydrogen at C-10 in prostaglandin (B15479496) synthesis. acs.orgnih.govresearchgate.net This level of mechanistic detail would not have been achievable with a uniformly labeled tracer.

Future Research Directions and Emerging Methodologies

Synergistic Applications with Advanced Omics Technologies (e.g., Lipidomics, Metabolomics)

The integration of Hexanoic-6,6,6-d3 acid into the workflows of advanced omics technologies, such as metabolomics and lipidomics, is set to provide unprecedented insights into metabolic networks. These deuterated fatty acids serve as powerful tracers, enabling scientists to map intricate biochemical transformations with a level of precision previously unattainable. pubcompare.ai

Lipidomics, the large-scale study of cellular lipids, extensively uses stable isotope labeling to determine the metabolic fate of precursor molecules like fatty acids. mdpi.comnih.gov By introducing this compound into a biological system, researchers can trace its incorporation and transformation into various lipid species. This approach allows for the detailed analysis of fatty acid metabolism, including processes like de novo synthesis and elongation. mdpi.com For example, studies have utilized fully deuterated hexanoate (B1226103) ([D11]hexanoate) for metabolic flux analysis in human induced pluripotent stem cell-derived cardiomyocytes to investigate cardiac dysfunction in propionic acidemia. nih.gov This demonstrates the compound's utility in untangling complex metabolic derangements at a cellular level.

In metabolomics, which profiles all low-molecular-weight metabolites, this compound acts as an internal standard and a tracer to study metabolic pathways. nih.govisotope.comnih.gov Untargeted metabolomics, in particular, benefits from such tracers by identifying and quantifying a wide array of metabolites that are altered under specific conditions, thereby generating new hypotheses about metabolic regulation. nih.govnih.gov The combination of isotope tracing with metabolomics and other omics data, such as gut microbiome profiling, presents a powerful, integrated approach to understanding the interplay between host metabolism and microbial activity. nih.gov Research has also shown the utility of deuterated hexanoic acid in labeling the lipidome of cyanobacteria, facilitating the discovery of novel natural products through metabolomic analysis. chemrxiv.org

The synergy between deuterated fatty acids and omics is summarized in the table below:

| Omics Technology | Application of this compound | Research Goal |

| Metabolomics | Isotope Tracer, Internal Standard | Track metabolic pathways, Quantify metabolite alterations, Metabolic flux analysis. pubcompare.ainih.govisotope.com |

| Lipidomics | Isotope Tracer | Determine the metabolic fate of fatty acids, Analyze lipid synthesis and modification. mdpi.comchemrxiv.org |

| Integrated Omics | Metabolic Probe | Correlate metabolic changes with genetic, microbial, or proteomic data. nih.gov |

Development of Novel Analytical Techniques for Deuterated Metabolites

The increasing use of deuterated compounds like this compound necessitates the parallel development of more sensitive and specific analytical techniques. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones for analyzing isotope-labeled compounds, innovation continues to enhance their capabilities. pubcompare.ainih.gov

Currently, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used platforms for metabolomics and lipidomics studies. nih.govnih.gov Techniques such as high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) have been developed for the rapid and accurate quantification of deuterium-labeled fatty acids in biological matrices like plasma. nih.gov The stable isotope dilution method, often paired with GC-MS, is a highly reliable approach for the precise quantification of target analytes by comparing them to their deuterated analogues. lipidmaps.org

A significant emerging technique is Raman microscopy. nih.gov This method utilizes the unique vibrational frequency of the carbon-deuterium (C-D) bond, which acts as a "silent" tag. nih.govresearchgate.net Because the C-D bond signal appears in a region of the Raman spectrum that is free from interference from endogenous biomolecules, it allows for the direct imaging of the distribution and metabolism of deuterated compounds in living cells without the need for destructive sample preparation. nih.govresearchgate.net This offers a powerful tool for visualizing metabolic processes in real-time.

Advancements in tandem mass spectrometry (MS/MS) also provide enhanced specificity and sensitivity, which is crucial for distinguishing and quantifying labeled metabolites in complex biological samples. google.com These sophisticated methods are essential for resolving isomeric fatty acids and accurately calculating isotopic enrichment across the lipidome. mdpi.com

Expanding the Scope of Isotope Tracing in Systems Biology and Environmental Science

The application of isotope tracing with compounds like this compound is expanding beyond fundamental metabolic research into broader fields such as systems biology and environmental science.

In systems biology, isotope tracing provides critical data for constructing and validating computational models of metabolic networks. By tracking the flow of deuterium (B1214612) labels through various pathways, researchers can quantify metabolic fluxes and understand how these networks are regulated and rewired in response to genetic or environmental perturbations. mdpi.comnih.gov This has been demonstrated in studies of metabolic disorders, where isotope-based metabolic flux analysis reveals how cellular metabolism adapts to enzymatic deficiencies. nih.gov

In environmental science, deuterated compounds serve as valuable tools for environmental analysis and monitoring priority pollutants. isotope.com They are used as internal standards in mass spectrometry to accurately quantify trace amounts of pollutants in complex environmental matrices like water and soil. scielo.org.mx The stability and unique mass of deuterated standards help correct for variations during sample preparation and analysis. scielo.org.mx Furthermore, there is emerging research into the use of biosynthesis to produce deuterated materials. For instance, algae grown in deuterium oxide (D2O) can produce fully deuterated fatty acids, which can then be used to synthesize high-performance lubricants with enhanced oxidative stability. dtic.mil This biosynthetic approach could offer a more cost-effective and sustainable method for producing deuterated materials for industrial and environmental applications. dtic.mil Tracing the metabolic fate of fatty acids in environmentally significant organisms like cyanobacteria also opens avenues for understanding biogeochemical cycles and the production of bioactive compounds in aquatic ecosystems. chemrxiv.org

Q & A

Basic: How is Hexanoic-6,6,6-d3 acid synthesized and characterized for isotopic purity?

This compound is synthesized via deuterium substitution at the terminal methyl group of hexanoic acid, typically using deuterated reagents or catalytic exchange methods. Isotopic purity (>98% deuterium) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the absence of protiated impurities. For example, suppliers like Cambridge Isotope Laboratories and Shanghai Zhenzhun Biotech employ high-resolution MS to ensure 99 atom % D purity, with detailed certificates of analysis provided .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Due to its sensitivity to oxidation and moisture, store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) in sealed, light-resistant vials . Solubility in chloroform and methanol (slightly) allows preparation of stock solutions under controlled conditions. Always use gloves and avoid skin contact, as it is rapidly absorbed and emits a strong odor .

Basic: How is this compound used as an internal standard in GC-MS analysis of short-chain fatty acids (SCFAs)?

In SCFA quantification (e.g., acetate, propionate), this compound serves as a stable isotope internal standard (SIL-IS) to correct for extraction efficiency and matrix effects. Protocols involve spiking samples with the SIL-IS prior to derivatization (e.g., propyl chloroformate in propanol:pyridine), followed by hexane extraction and GC-MS analysis. Normalization to the deuterated standard improves accuracy, as demonstrated in bovine plasma and fecal metabolite studies .

Advanced: What are the isotopic effects of deuterium substitution on the chemical reactivity of this compound in metabolic studies?

Deuterium at the ω-position (C-6) reduces metabolic turnover rates due to the kinetic isotope effect (KIE), slowing enzymatic cleavage in β-oxidation pathways. This property is exploited in tracer studies to monitor fatty acid flux, as seen in gut microbiota research where deuterated analogs provide distinct MS signatures for tracking metabolic pathways . However, researchers must account for potential deuterium-induced shifts in chromatographic retention times during LC-MS .

Advanced: How can researchers validate the accuracy of deuterium labeling in this compound during experimental applications?

Validation involves:

- Isotopic purity assessment : Use high-resolution MS to detect protiated contaminants (e.g., m/z 119.10 vs. 116.10 for unlabelled hexanoic acid) .

- Stability testing : Incubate the compound under experimental conditions (e.g., cell culture media) and measure deuterium retention via NMR or MS over time .

- Cross-validation : Compare results with alternative standards (e.g., ¹³C-labeled analogs) to rule out matrix interference .

Advanced: What are the considerations for optimizing derivatization protocols when using this compound in fatty acid analysis?

Key factors include:

- Derivatization efficiency : Propyl chloroformate in propanol:pyridine (3:2 v/v) at 60°C for 1 hour ensures complete esterification of carboxyl groups, minimizing incomplete reactions .

- Solvent compatibility : Hexane extraction post-derivatization avoids co-elution of polar impurities in GC-MS .

- Internal standard concentration : Optimize spiking levels to match analyte concentrations (e.g., 10 µg/mL in plasma) for linear quantification .

Notes on Contradictions and Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.